1-Dimethylamino-2-propanol
1-Dimethylamino-2-propanol
Dimepranol is a component of Inosine pranobex that produces a small but significant inhibition of the histamine release from human mast cells. Dimepranol is one of the compounds used to identify the illegal manufacture of methadone.
1-Dimethylamino-2-propanol (1DMA2P, DMAPH), a tertiary amine, is a dimethylamino-alcohol having high boiling point. It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake. Kinetics of homogeneous reaction of carbon dioxide (CO2) with 1-dimethylamino-2-propanol in water has been investigated using stopped-flow technique.
1-Dimethylamino-2-propanol (1DMA2P, DMAPH), a tertiary amine, is a dimethylamino-alcohol having high boiling point. It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake. Kinetics of homogeneous reaction of carbon dioxide (CO2) with 1-dimethylamino-2-propanol in water has been investigated using stopped-flow technique.
Brand Name:
Vulcanchem
CAS No.:
108-16-7
VCID:
VC21168244
InChI:
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
SMILES:
CC(CN(C)C)O
Molecular Formula:
C5H13NO
Molecular Weight:
103.16 g/mol
1-Dimethylamino-2-propanol
CAS No.: 108-16-7
Cat. No.: VC21168244
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dimepranol is a component of Inosine pranobex that produces a small but significant inhibition of the histamine release from human mast cells. Dimepranol is one of the compounds used to identify the illegal manufacture of methadone. 1-Dimethylamino-2-propanol (1DMA2P, DMAPH), a tertiary amine, is a dimethylamino-alcohol having high boiling point. It is a potent protector against mechlorethamine cytotoxicity and inhibitor of choline uptake. Kinetics of homogeneous reaction of carbon dioxide (CO2) with 1-dimethylamino-2-propanol in water has been investigated using stopped-flow technique. |
|---|---|
| CAS No. | 108-16-7 |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | 1-(dimethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 |
| Standard InChI Key | NCXUNZWLEYGQAH-UHFFFAOYSA-N |
| SMILES | CC(CN(C)C)O |
| Canonical SMILES | CC(CN(C)C)O |
| Boiling Point | 124.5 °C |
| Melting Point | 124.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator